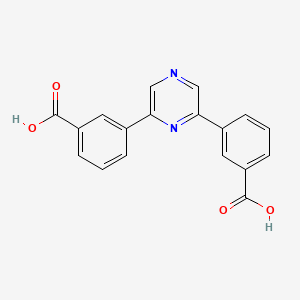

3,3'-(Pyrazine-2,6-diyl)dibenzoic acid

Description

Contextualization within Polytopic Organic Linkers and Ligands

3,3'-(Pyrazine-2,6-diyl)dibenzoic acid is classified as a polytopic organic linker. In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. "Polytopic" ligands, also known as multitopic ligands, possess multiple distinct binding sites. researchgate.net These sites can coordinate with multiple metal centers simultaneously, enabling the construction of extended, multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The structure of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid features two carboxylate groups (-COOH) and two nitrogen atoms within the pyrazine (B50134) ring. This arrangement provides multiple points of connection for metal ions, making it a versatile building block. The spatial orientation of these binding sites dictates the geometry and topology of the resulting framework, influencing its properties and potential applications. acs.org The ability to form robust, extended networks is a hallmark of polytopic linkers and is crucial for creating materials with high porosity and stability. mdpi.com

Significance of Pyrazine- and Benzoic Acid-Derived Building Blocks in Contemporary Coordination Chemistry and Materials Science

The two core components of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid—the pyrazine ring and the benzoic acid moieties—are independently significant in the field of materials science.

Pyrazine-based building blocks are widely used in the construction of MOFs and coordination polymers. researchgate.net The nitrogen atoms in the pyrazine ring act as effective coordination sites for a variety of metal ions. nih.gov This interaction can lead to the formation of materials with interesting magnetic, electronic, and catalytic properties. acs.org For instance, pyrazine-containing ligands have been incorporated into frameworks designed for gas storage and separation, taking advantage of the specific interactions between the pyrazine nitrogen atoms and gas molecules. rsc.org Furthermore, the pyrazine unit can facilitate electron transport, making it a valuable component in the design of conductive MOFs. chinesechemsoc.orgtum.de

Benzoic acid and its derivatives are fundamental building blocks for organic synthesis and materials chemistry. wikipedia.org The carboxylate group (-COOH) is a classic functional group for coordinating with metal ions to form stable metal-carboxylate clusters, which act as secondary building units (SBUs) in MOFs. google.com The rigidity of the benzene (B151609) ring provides structural integrity to the resulting frameworks. Benzoic acid derivatives are attractive for creating functional materials due to their diverse physical properties, which can be tuned by adding different functional groups to the benzene ring. bohrium.commdpi.com The predictable coordination behavior of carboxylic acids makes them one of the most commonly used linker types in the synthesis of porous crystalline materials. mdpi.com

The combination of both pyrazine and benzoic acid functionalities within a single molecule, as seen in 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid, creates a powerful synergy, offering both nitrogen and oxygen donor sites for metal coordination. This dual functionality allows for the creation of complex and highly functional materials with tailored properties.

Overview of Research Trajectories for Aromatic Di- and Polycarboxylic Acids as Ligands for Extended Solids

The use of aromatic di- and polycarboxylic acids as organic linkers is a cornerstone of MOF and coordination polymer research. These rigid or semi-rigid molecules are ideal for building robust, porous structures with high thermal and chemical stability. nih.govmdpi.com

Initial research in this area often focused on simple, high-symmetry linkers like terephthalic acid (benzene-1,4-dicarboxylic acid) to create predictable and highly ordered structures. However, current research trajectories are exploring more complex and lower-symmetry ligands to access novel network topologies and functionalities. acs.org Multifunctional aromatic carboxylic acids, which contain additional coordinating groups (like the pyrazine nitrogens in the subject compound), are of particular interest. mdpi.com These additional sites can be used to fine-tune the electronic properties of the material, introduce catalytic activity, or enhance selective guest binding.

Researchers are also investigating flexible linkers that can respond to external stimuli such as light, heat, or the introduction of guest molecules, leading to "smart" materials with dynamic properties. While 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid is relatively rigid, the rotational freedom of the benzoic acid groups around the C-C bond connecting them to the pyrazine ring allows for some conformational flexibility.

Furthermore, there is a growing trend towards the hydrothermal and solvothermal synthesis methods, which allow for the crystallization of complex structures that are not accessible under ambient conditions. The choice of solvent, temperature, and pH can significantly influence the final structure of the coordination polymer, even when using the same ligand and metal ion. mdpi.com The exploration of diverse aromatic polycarboxylic acids continues to be a fertile ground for the discovery of new materials with applications in gas storage, separation, catalysis, sensing, and beyond. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O4 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

3-[6-(3-carboxyphenyl)pyrazin-2-yl]benzoic acid |

InChI |

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-3-11(7-13)15-9-19-10-16(20-15)12-4-2-6-14(8-12)18(23)24/h1-10H,(H,21,22)(H,23,24) |

InChI Key |

YYJKATUYZDEFCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Pyrazine 2,6 Diyl Dibenzoic Acid

Strategies for Carbon-Carbon Bond Formation in Pyrazine-Dibenzoic Acid Systems

The construction of the core structure of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid relies on the formation of carbon-carbon bonds between the pyrazine (B50134) ring and the two phenyl groups. Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for achieving this linkage.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds and is particularly well-suited for preparing 2,6-diarylpyrazines. nih.govresearchgate.net This reaction typically involves the coupling of a dihalogenated pyrazine, such as 2,6-dichloropyrazine (B21018) or 2,6-dibromopyrazine, with an arylboronic acid derivative. tcichemicals.com In the case of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid, the logical coupling partner for a 2,6-dihalopyrazine would be (3-carboxyphenyl)boronic acid or its corresponding ester.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the pyrazine halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent system is critical for the success of the reaction. tcichemicals.com

Common palladium sources for this transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically hindered and electron-rich ligands, is often necessary to stabilize the palladium catalyst and facilitate the reaction. acs.org The base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), plays a crucial role in the transmetalation step. nih.gov

| Starting Materials | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Dichloropyrazine, (3-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | ~85 |

| 2,6-Dibromopyrazine, (3-carboxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~90 |

Microwave-Assisted Synthesis Techniques in Ligand Preparation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comnih.gov The application of microwave irradiation in the preparation of pyrazine-based ligands, including those synthesized via Suzuki-Miyaura coupling, can be highly advantageous. researchgate.netnih.gov

The rapid and uniform heating provided by microwaves can accelerate the rate of the catalytic cycle in palladium-catalyzed reactions. mdpi.com This can be particularly beneficial for couplings involving less reactive substrates or for driving reactions to completion in a shorter timeframe. For the synthesis of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid, a microwave-assisted Suzuki-Miyaura coupling could potentially be completed in minutes rather than hours. nih.govnih.gov

| Method | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|

| Conventional Heating | 12-24 hours | 80-90 | Well-established, predictable. |

| Microwave-Assisted | 10-30 minutes | 85-95 | Rapid, higher yields, energy efficient. mdpi.comnih.gov |

Functional Group Interconversion Pathways for Carboxylic Acid Moieties in Pyrazine Derivatives

An alternative synthetic strategy involves forming the pyrazine-aryl backbone first, followed by the introduction of the carboxylic acid functional groups. This is typically achieved through the oxidation of appropriate precursor groups.

Regioselective Oxidation of Precursor Pyrazine Derivatives

A common approach is to start with a pyrazine derivative bearing methyl groups or other oxidizable functionalities at the desired positions on the phenyl rings. For instance, the Suzuki-Miyaura coupling of 2,6-dihalopyrazine with (3-methylphenyl)boronic acid would yield 2,6-bis(3-methylphenyl)pyrazine. The subsequent step would be the regioselective oxidation of the two methyl groups to carboxylic acids.

Various oxidizing agents can be employed for this transformation. tandfonline.comorganic-chemistry.org A classic method is the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. google.com However, these reagents can sometimes lead to decomposition of the heterocyclic ring system. tandfonline.com Milder and more selective methods are often preferred. organic-chemistry.org

One such method involves the use of molecular oxygen in the presence of a catalyst, such as a cobalt or manganese salt, often in combination with a bromine source. organic-chemistry.org Another approach is a two-step process where the benzylic methyl groups are first brominated using a reagent like N-bromosuccinimide (NBS) under photoirradiation, followed by oxidation of the resulting benzyl (B1604629) bromides to carboxylic acids. researchgate.net

| Oxidizing Agent/System | Precursor | Conditions | Key Features |

|---|---|---|---|

| KMnO₄ | 2,6-bis(3-methylphenyl)pyrazine | Aqueous, heat | Strong oxidant, can be harsh. google.com |

| Co(OAc)₂/NaBr/O₂ | 2,6-bis(3-methylphenyl)pyrazine | Acetic acid, heat | Catalytic, uses molecular oxygen. organic-chemistry.org |

| 1. NBS, light 2. NaIO₄ or H₂O₂ | 2,6-bis(3-methylphenyl)pyrazine | Stepwise, mild conditions | Indirect oxidation, can be more selective. tandfonline.comresearchgate.net |

Process Optimization and Reaction Control in the Synthesis of 3,3'-(Pyrazine-2,6-diyl)dibenzoic Acid

Optimizing the reaction conditions is paramount for achieving a high yield of pure 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid, which is crucial for its subsequent use in creating high-quality crystalline materials like MOFs.

In palladium-catalyzed cross-coupling reactions, several factors can be fine-tuned. acs.org The choice of the palladium precatalyst and the ligand is critical. rsc.org For instance, using palladacycle precatalysts or employing ligands with specific electronic and steric properties can enhance catalyst activity and stability. acs.org The catalyst loading, often expressed in mol % or ppm, is another important parameter to optimize to balance reaction efficiency with cost and potential metal contamination of the final product. acs.org

The reaction temperature, concentration of reactants, and the choice of base and solvent all interact to influence the reaction rate and the formation of byproducts. bohrium.com For instance, in some Suzuki-Miyaura couplings, a mixed solvent system can improve the solubility of both the organic and inorganic reagents, leading to a more efficient reaction. nih.gov

Purification of the final product is also a key consideration. Due to the low solubility of dicarboxylic acids in many organic solvents, purification often involves converting the acid to a more soluble salt form, followed by filtration to remove catalyst residues, and then re-acidification to precipitate the pure product.

| Parameter | Considerations | Impact on Synthesis |

|---|---|---|

| Catalyst Loading | Balancing cost, efficiency, and product purity. acs.org | Lower loading reduces cost and contamination but may require longer reaction times. |

| Ligand Choice | Steric and electronic properties. rsc.org | Affects catalyst stability and activity. |

| Solvent System | Solubility of reactants and catalyst. | Can significantly impact reaction rate and yield. |

| Base Strength and Concentration | Crucial for the transmetalation step. | Affects the activation of the boronic acid. |

| Temperature and Time | Kinetics vs. decomposition. | Optimizing for maximum conversion with minimal byproduct formation. |

Coordination Chemistry and Metal Organic Framework Mof Assembly with 3,3 Pyrazine 2,6 Diyl Dibenzoic Acid

Ligand Design Principles and Coordination Modes of 3,3'-(Pyrazine-2,6-diyl)dibenzoic Acid

The structure and functionality of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid as a ligand are central to its utility in constructing coordination polymers and MOFs. Its specific arrangement of donor sites and conformational flexibility are key determinants of the final framework architecture.

Chelation and Bridging Capabilities via Carboxylate and Pyrazine (B50134) Nitrogen Donor Sites

3,3'-(Pyrazine-2,6-diyl)dibenzoic acid is a multitopic ligand, possessing both nitrogen and oxygen donor atoms that can coordinate to metal centers. The two carboxylate groups can act as anionic donors, exhibiting various coordination modes such as monodentate, bidentate chelation, or bridging between two metal centers. The nitrogen atoms of the central pyrazine ring provide additional coordination sites. This arrangement allows the ligand to function as a versatile building block, capable of forming strong connections with metal ions to create robust, extended structures. The pyrazine nitrogen atoms can bridge metal centers, contributing to the dimensionality and connectivity of the resulting framework. This dual functionality of carboxylate and pyrazine coordination is a key design principle for creating multidimensional MOFs.

Influence of Ligand Conformation and Torsion Angles on Coordination Geometry

The conformational freedom of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid plays a significant role in determining the geometry of the resulting coordination polymer. The torsion angles between the pyrazine ring and the two benzoic acid moieties can vary, leading to different spatial arrangements of the donor groups. This flexibility can result in the formation of diverse network topologies. For instance, a more planar conformation might favor the formation of two-dimensional layered structures, while a twisted conformation could lead to the assembly of three-dimensional frameworks with complex topologies. The specific torsion angles adopted in a crystal structure are influenced by factors such as the coordination geometry of the metal ion, the presence of solvent molecules, and intermolecular interactions within the crystal lattice. Understanding and controlling these conformational parameters are critical for the targeted synthesis of MOFs with desired properties.

Synthesis of Coordination Polymers and Metal-Organic Frameworks Utilizing 3,3'-(Pyrazine-2,6-diyl)dibenzoic Acid

The assembly of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid with metal ions into extended structures is typically achieved through specific synthetic methodologies. The choice of synthesis conditions and components can profoundly influence the final product.

Solvothermal and Hydrothermal Synthesis Approaches for Extended Structures

Solvothermal and hydrothermal methods are widely employed for the synthesis of coordination polymers and MOFs using ligands like 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid. These techniques involve heating the reactants in a sealed vessel in the presence of a solvent (or water in the case of hydrothermal synthesis) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the final product. The choice of solvent can significantly impact the resulting structure, as different solvents can act as templates or even be incorporated into the final framework. These methods are particularly effective for obtaining high-quality single crystals suitable for X-ray diffraction analysis, which is crucial for determining the precise structure of the MOF.

Role of Metal Ion Identity in Directing Framework Architecture (e.g., Transition Metal Ions, Lanthanides, Main Group Metals)

The identity of the metal ion is a critical factor in dictating the architecture of the resulting MOF. Different metal ions have distinct coordination preferences in terms of coordination number, geometry, and bond strengths.

Transition Metal Ions: First-row transition metals like zinc(II), copper(II), and cobalt(II) are commonly used in MOF synthesis. For example, Zn(II) often forms tetrahedral or octahedral coordination geometries, leading to a variety of network topologies. The d-orbital electrons of transition metals can also impart interesting magnetic or catalytic properties to the resulting MOFs.

Lanthanides: Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8-10). This leads to the formation of unique and complex three-dimensional frameworks. The luminescence properties of lanthanide ions also make them attractive for the development of fluorescent MOF-based sensors.

Main Group Metals: Main group metals such as lead(II) can also be used to construct coordination polymers. The coordination chemistry of these metals can be more varied, sometimes leading to structures with interesting physical properties.

The interplay between the coordination preferences of the metal ion and the geometry of the 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid ligand ultimately determines the dimensionality and topology of the final framework.

Influence of Solution pH, Temperature, and Solvent Systems on Self-Assembly Processes and Topology

The self-assembly of metal-organic frameworks is a delicate process governed by a multitude of interdependent factors. For coordination polymers derived from pyrazine-based dicarboxylic acids, variables such as pH, temperature, and the choice of solvent play a critical role in dictating the final topology and dimensionality of the resulting network.

Temperature: Temperature is a key thermodynamic parameter that can direct the crystallization process towards different structural outcomes. In the synthesis of manganese-benzoate MOFs incorporating a simple pyrazine linker, a significant temperature-dependent structural transformation was observed. rsc.org A one-dimensional ladder-like structure formed in summer temperatures (28–40 °C), while a two-dimensional sheet motif was obtained in winter temperatures (10–20 °C). rsc.org This highlights that even seasonal temperature variations can be sufficient to favor the formation of different, thermodynamically stable phases. This principle suggests that the assembly of the larger 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid ligand would be similarly sensitive to thermal conditions.

Solvent Systems: The choice of solvent or solvent mixture is a crucial factor in solvothermal and hydrothermal synthesis, impacting both the solubility of the reactants and the coordination environment of the metal ions. Solvents can act as templates, guest molecules, or even competing ligands, thereby influencing the final structure. nih.govacs.org For instance, in the assembly of cobalt(II) coordination polymers with pyrazine and succinic acid, the use of different solvents like DMSO and DMF under solvothermal conditions led to the generation of 1D and 3D structures. nih.govacs.org In some cases, the solvent molecule itself, or its hydrolysis product (like formate (B1220265) from DMF), can be incorporated into the final framework, leading to unexpected topologies. nih.govacs.org The polarity, viscosity, and boiling point of the solvent all contribute to the kinetic and thermodynamic landscape of the self-assembly process. nih.govacs.org

The table below summarizes the general influence of these parameters on MOF synthesis, drawn from studies on related pyrazine-based ligands.

| Synthesis Parameter | Effect on Self-Assembly | Potential Outcome for 3,3'-(Pyrazine-2,6-diyl)dibenzoic Acid MOFs |

| pH | Controls ligand deprotonation and coordination modes. | Formation of different dimensionalities (1D, 2D, 3D) and topologies. |

| Temperature | Affects reaction kinetics and thermodynamic stability of products. | Phase transitions between different crystal structures. |

| Solvent System | Influences solubility, acts as a template, and can coordinate to metal centers. | Varied network topologies and potential for solvent-induced structural transformations. |

Structural Elucidation and Topologies of Resultant Architectures

Single Crystal X-ray Diffraction Analysis of Coordination Compounds

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the structural elucidation of crystalline MOFs. rsc.org This technique provides precise information on bond lengths, bond angles, coordination geometries of metal centers, and the connectivity of the organic linkers. nih.govresearchgate.net For frameworks built from pyrazine-dicarboxylate ligands, SCXRD reveals how the metal ions are coordinated by the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups. nih.govnih.gov The data obtained from SCXRD are crucial for unambiguously determining the three-dimensional structure, which is a prerequisite for understanding its physical and chemical properties. rsc.org While obtaining single crystals of sufficient quality can be a challenge, it remains the gold standard for structural analysis in coordination chemistry. rsc.org

Dimensionality of Extended Networks (1D Chains, 2D Layers, 3D Frameworks)

The versatile coordination behavior of pyrazine-dicarboxylic acid derivatives allows for the construction of networks with varying dimensionalities. Depending on the synthesis conditions and the coordination preference of the metal ion, the resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.gov

1D Chains: In the simplest case, metal centers can be linked by the ligand to form infinite chains. elsevierpure.comnih.gov

2D Layers: These chains can be further interconnected to form planar sheets or layers.

3D Frameworks: The interconnection of 2D layers or the direct assembly of metal nodes and linkers in three dimensions leads to the formation of robust 3D frameworks. nih.govresearchgate.net

Studies on lead(II) complexes with pyrazine-2,3-dicarboxylic acid have shown that structural transformations from a 1D polymer to a 2D or 3D structure can be induced at room temperature by introducing other metal ions. elsevierpure.comfigshare.com This demonstrates the dynamic nature and structural diversity achievable with such ligands.

Topological Classification of Metal-Organic Frameworks and Coordination Polymers (e.g., sql, hcb, fet, cds, pcu nets)

To simplify and classify the complex structures of MOFs, a topological approach is often used. This method reduces the intricate atomic arrangement to a set of nodes (metal clusters or ions) and linkers (organic ligands), resulting in an underlying net. Several common topologies have been observed in MOFs constructed from pyrazine and carboxylate-containing ligands.

For example, in a study of cobalt(II) succinate (B1194679) coordination polymers incorporating pyrazine, various topologies were identified, including fet (a 3,5-connected net), cds (a 4-connected net), and pcu (a primitive cubic 6-connected net). nih.govacs.org The final topology is a direct consequence of the coordination number of the metal ion and the connectivity of the organic linkers. nih.govmdpi.com The table below lists some common network topologies found in related MOF systems.

| Topology Symbol | Name | Description |

| sql | Square lattice | A 2D, 4-connected uninodal net. |

| hcb | Honeycomb | A 2D, 3-connected uninodal net. mdpi.com |

| fet | A 3D, 3,5-connected binodal net. nih.gov | |

| cds | A 3D, 4-connected uninodal net based on the structure of Cadmium sulfide. nih.gov | |

| pcu | Primitive cubic | A 3D, 6-connected uninodal net. researchgate.netmdpi.com |

Interpenetration Phenomena in Porous Frameworks

Interpenetration is a common and fascinating phenomenon in MOF chemistry, where two or more independent networks coexist within the same crystal structure, catenated but not covalently bonded. ustc.edu.cn This can significantly impact the porosity, stability, and gas sorption properties of the material. The tendency for a framework to interpenetrate is often driven by the system's desire to fill void space and maximize stabilizing van der Waals interactions.

Frameworks constructed from long, linear, or rigid linkers are particularly prone to interpenetration. Depending on the specific ligand and synthesis conditions, different degrees of interpenetration (e.g., 2-fold, 3-fold, or higher) can be achieved. mdpi.com For instance, in a series of zinc(II) MOFs, structures with 2-fold and 5-fold interpenetration were observed, leading to different topologies such as pcu and dia (diamondoid). mdpi.com The control of interpenetration is a key challenge in the rational design of MOFs, as it allows for the fine-tuning of pore size and functionality. ustc.edu.cn While non-interpenetrated frameworks may offer larger pores, interpenetration can enhance the structural stability of the material. ustc.edu.cn

Supramolecular Interactions and Crystal Engineering Within Materials Incorporating 3,3 Pyrazine 2,6 Diyl Dibenzoic Acid

Role of Hydrogen Bonding in the Stabilization and Extension of Solid-State Structures

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid. The carboxylic acid groups are likely to form robust hydrogen-bonded synthons, which are reliable and predictable patterns of association. The most common of these is the carboxylic acid dimer, a cyclic motif where two molecules are linked by a pair of O-H···O hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions in 3,3'-(Pyrazine-2,6-diyl)dibenzoic Acid

| Donor | Acceptor | Type of Interaction | Expected Role in Structure |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | O-H···O | Formation of dimeric synthons |

Pi-Pi Stacking Interactions and Aromatic Ring Orientations in Crystal Packing

The orientation of the aromatic rings relative to one another is a key determinant of the strength and nature of the pi-pi stacking. Common geometries include face-to-face, edge-to-face, and offset or slipped-stack arrangements. The specific conformation of the 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid molecule, particularly the dihedral angles between the pyrazine (B50134) and benzoic acid rings, will dictate the most favorable stacking motifs. It is anticipated that these pi-pi interactions will contribute to the formation of layered or columnar structures, further extending the supramolecular assembly in three dimensions.

Design Principles for Directed Self-Assembly and Supramolecular Synthons in Crystal Engineering

The predictable nature of the non-covalent interactions in 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid makes it a promising building block, or "tecton," for the rational design of crystalline materials. The concept of supramolecular synthons, which are robust and recurring intermolecular recognition patterns, is central to this design strategy.

For this molecule, the primary synthons are expected to be the carboxylic acid dimer and the hydrogen bonds involving the pyrazine nitrogen atoms. By controlling crystallization conditions such as solvent, temperature, and the presence of co-forming molecules, it may be possible to favor certain synthons over others, thereby directing the self-assembly process towards a desired network topology. For instance, the use of a co-former with complementary hydrogen bonding sites could interrupt the formation of carboxylic acid dimers and promote the formation of hetero-supramolecular synthons, leading to novel crystal structures. The understanding and application of these design principles are at the heart of crystal engineering, enabling the construction of functional materials from molecular components.

Theoretical and Computational Investigations of 3,3 Pyrazine 2,6 Diyl Dibenzoic Acid and Its Complexes

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid, DFT calculations can unravel key aspects of its chemical nature.

Analysis of Natural Bond Orbitals (NBOs) and Charge Distribution

Interactions such as the delocalization of lone pair electrons from the nitrogen atoms of the pyrazine (B50134) ring into the antibonding orbitals of adjacent bonds can be quantified, providing insight into the electronic communication within the ligand. The calculated atomic charges from NBO analysis offer a more detailed picture than simpler population analysis methods and are instrumental in parameterizing force fields for molecular dynamics simulations.

Frontier Molecular Orbital Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic spectra. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid, the spatial distribution and energy levels of the HOMO and LUMO can be determined using DFT.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

Furthermore, the nature of electronic transitions can be investigated by examining the orbitals involved. For instance, transitions from a HOMO localized on the pyrazine ring to a LUMO centered on the benzoic acid moieties would indicate a charge-transfer character, which can have significant implications for the photophysical properties of the molecule and its metal complexes. Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-visible absorption spectrum, allowing for the assignment of observed spectral bands to specific electronic transitions.

Computational Modeling of Coordination Polymer and Metal-Organic Framework Formation Pathways

The self-assembly of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid with metal ions to form coordination polymers and MOFs is a complex process. Computational modeling can provide valuable insights into the thermodynamic and kinetic factors that govern these formation pathways. By simulating the interactions between the ligand and metal centers, it is possible to predict the most stable coordination modes and the resulting network topologies.

These models can explore the stepwise formation of the framework, from the initial coordination of the ligand to a metal ion to the propagation of the network in one, two, or three dimensions. Different potential coordination geometries and ligand conformations can be assessed to determine their relative energies, helping to understand why certain structures are formed preferentially. Such simulations can also account for the role of solvent molecules and counter-ions in templating the final structure.

Prediction of Structural Features, Stability, and Interaction Mechanisms through Simulation

Once a hypothetical or experimentally observed structure of a coordination polymer or MOF based on 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid is established, computational simulations can be used to predict its detailed structural features, stability, and interaction mechanisms with guest molecules.

Molecular mechanics or DFT-based calculations can be used to optimize the geometry of the extended framework, providing accurate predictions of bond lengths, bond angles, and unit cell parameters. The mechanical stability of the framework can be assessed by calculating its bulk modulus and shear modulus. The thermal stability can be investigated through molecular dynamics simulations at different temperatures.

Furthermore, simulations are invaluable for understanding the interactions between the host framework and guest molecules. Grand Canonical Monte Carlo (GCMC) simulations, for example, can predict the adsorption isotherms of gases like carbon dioxide, methane, or hydrogen within the pores of a MOF. These simulations can identify the preferential binding sites and quantify the strength of the host-guest interactions, which is crucial for applications in gas storage and separation.

Below is a table summarizing the key computational methods and their applications in the study of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid and its complexes.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Electronic Structure Calculation | Geometry optimization, electronic properties |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution and Bonding | Atomic charges, donor-acceptor interactions, bond character |

| Frontier Molecular Orbital (FMO) Theory | Reactivity and Electronic Transitions | HOMO-LUMO gap, sites of reactivity, nature of UV-Vis absorptions |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra Simulation | Prediction of absorption wavelengths and transition assignments |

| Molecular Dynamics (MD) Simulations | Structural Stability and Dynamics | Thermal stability, conformational changes, guest diffusion |

| Grand Canonical Monte Carlo (GCMC) | Gas Adsorption Simulation | Adsorption isotherms, selectivity, binding sites |

Advanced Research Applications and Functional Aspects Design Principles

Applications in Gas Adsorption and Selective Gas Separation

There is no available information regarding the use of MOFs synthesized from 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid for gas adsorption or separation. Consequently, details on design considerations for tailored porosity, accessible active sites for gas interaction, and mechanistic insights into gas-framework interactions for this specific class of materials are not documented in the scientific literature.

Catalytic Activity of Metal-Organic Frameworks and Coordination Polymers Derived from 3,3'-(Pyrazine-2,6-diyl)dibenzoic Acid

Similarly, the catalytic activity of MOFs or coordination polymers derived from 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid has not been reported. Therefore, information regarding:

Design of Catalytically Active Centers and Understanding of Reaction Pathways:Without any reported catalytic applications, the principles for designing catalytically active centers and the understanding of reaction pathways involving MOFs from 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid remain unexplored.

While the broader fields of MOF research in gas separation and catalysis are rich with examples utilizing various pyrazine (B50134) and dicarboxylic acid-based ligands, the specific isomer 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid appears to be a novel or under-investigated building block for these functional materials. Future research may yet uncover the potential of this compound in the design of new porous materials with advanced applications.

Sensing Mechanisms in Responsive Materials Based on 3,3'-(Pyrazine-2,6-diyl)dibenzoic Acid

Design of Sensor Platforms for Target Analytes (e.g., Nitroaromatic Compounds, Metabolites)

The design of sensor platforms using luminescent MOFs is a well-established concept. For the detection of electron-deficient nitroaromatic compounds, a common strategy involves the use of electron-rich MOFs. The interaction between the electron-rich framework and the electron-deficient analyte can lead to fluorescence quenching. While this is a general principle, specific studies detailing the synthesis of a MOF from 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid and its successful application as a sensor for nitroaromatics or metabolites are not found in the reviewed literature. The hypothetical design of such a sensor would involve selecting a metal node that, in coordination with the 3,3'-(Pyrazine-2,6-diyl)dibenzoate linker, results in a porous and luminescent framework capable of selectively binding the target analytes.

Mechanistic Insights into Sensing Phenomena (e.g., Fluorescence Quenching, Signal Transduction)

The primary mechanism for the detection of nitroaromatic compounds by luminescent MOFs is typically fluorescence quenching. This can occur through several processes, including photoinduced electron transfer (PET) from the excited state of the MOF to the analyte, or Förster resonance energy transfer (FRET) if there is sufficient spectral overlap between the emission of the MOF and the absorption of the analyte. For signal transduction, the binding of the analyte within the pores of the MOF alters the electronic properties of the framework, leading to the observable change in fluorescence. Again, while these are the expected mechanisms, specific experimental or computational studies elucidating these phenomena for materials based on 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid are not available in the surveyed literature.

Other Emerging Applications in Advanced Materials Development Based on Coordination Frameworks (Conceptual Frameworks)

Conceptually, coordination frameworks based on 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid could be explored for a variety of advanced applications beyond sensing. The structural versatility of MOFs allows for their potential use in areas such as:

Gas Storage and Separation: The porosity of the frameworks could be tailored to selectively adsorb and store gases like hydrogen, carbon dioxide, or methane.

Catalysis: The incorporation of catalytically active metal sites or functional groups on the organic linker could lead to heterogeneous catalysts for various chemical reactions.

Drug Delivery: The porous nature of the MOFs could be utilized to encapsulate and release drug molecules in a controlled manner.

However, it is important to reiterate that these are conceptual applications based on the broader field of MOF research. There is no specific research found that demonstrates the successful implementation of 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid-based frameworks in these emerging areas.

Future Research Directions and Outlook for 3,3 Pyrazine 2,6 Diyl Dibenzoic Acid

Development of Novel Synthetic Routes for Precise Structural Modification and Functionalization

A primary direction for future research is the development of more sophisticated and versatile synthetic pathways that allow for the precise functionalization of the 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid ligand. While current methods are effective for its basic synthesis, the ability to strategically add other chemical moieties to the pyrazine (B50134) or benzoic acid rings is crucial for fine-tuning the properties of resulting materials.

One of the most promising strategies is post-synthetic modification (PSM) . rsc.orgsemanticscholar.org This technique involves chemically altering the ligand after it has already been incorporated into a stable framework structure. researchgate.netlabxing.com This approach circumvents issues where desired functional groups might interfere with the initial self-assembly process. Future work will likely focus on developing PSM protocols specifically for frameworks built with this ligand to introduce groups that can serve as catalytic sites, enhance molecular recognition, or alter electronic properties.

Furthermore, the exploration of multi-step or tandem reaction sequences in a one-pot synthesis could provide more efficient and scalable routes to novel derivatives. These advanced synthetic methods would enable the creation of a library of tailored ligands from the parent 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid molecule, each designed for a specific purpose.

| Functional Group | Potential Site of Attachment | Objective/Purpose | Potential Application Area |

|---|---|---|---|

| Amino (-NH₂) | Benzoic Acid Ring | Introduce basic sites; platform for further modification (e.g., amide coupling) | Catalysis, Gas Adsorption (CO₂ capture), Sensing |

| Nitro (-NO₂) | Benzoic Acid Ring | Electron-withdrawing to tune electronics; can be reduced to an amino group | Luminescent Sensing, Electronics |

| Hydroxyl (-OH) | Benzoic Acid Ring | Enhance hydrophilicity; create hydrogen bonding sites | Proton Conduction, Drug Delivery, Adsorption |

| Alkyl Chains (-R) | Pyrazine or Benzoic Acid Ring | Modify pore environment; control hydrophobicity/hydrophilicity | Separations, Controlled Release |

| Thiol (-SH) | Benzoic Acid Ring | Strong binding site for heavy metals | Environmental Remediation (e.g., Mercury capture) |

Exploration of Multifunctional Materials Incorporating the Compound for Synergistic Properties

The unique combination of a nitrogen-rich pyrazine core and carboxylic acid linkers makes 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid an ideal candidate for building multifunctional materials where several properties operate in synergy. mdpi.com Future research will increasingly focus on designing frameworks that are not just porous or luminescent, but combine these and other functions to perform complex tasks.

For example, incorporating this ligand into frameworks with open metal sites and luminescent lanthanide ions could yield materials that act as selective sensors. researchgate.net The porous structure would allow small molecules to enter, and interaction with the functional sites could trigger a change in the material's light emission, enabling highly sensitive and selective detection of target analytes. nih.govacs.org Another avenue involves exploiting the redox-active nature of the pyrazine ring. By pairing it with electrochemically active metal nodes (like cobalt or copper), it is possible to design MOFs that are both porous and electrically conductive, a rare but highly desirable combination for applications in electrocatalysis and energy storage. nih.gov

| Property 1 | Property 2 | Resulting Synergistic Function | Potential Application |

|---|---|---|---|

| Permanent Porosity | Luminescence | Selective sensing via luminescent quenching or enhancement | Chemical Sensors, Environmental Monitoring |

| Porosity | Redox Activity | Enhanced charge and mass transport for electrochemical reactions | Batteries, Supercapacitors, Electrocatalysis |

| Structural Flexibility | Guest-Responsive Photophysics | "Breathing" frameworks that signal guest uptake through light emission | Smart Materials, Data Storage |

| Catalytic Activity | Size-Selective Porosity | Shape-selective catalysis where only specific reactants can access active sites | Fine Chemical Synthesis, Green Chemistry |

Integration into Hybrid Systems and Composite Materials for Enhanced Performance

To bridge the gap between laboratory-scale materials and real-world applications, a significant future direction is the integration of frameworks made from 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid into hybrid and composite systems. While crystalline MOFs possess exceptional properties at the microscale, their processability into macroscopic forms like membranes or coatings can be challenging.

One key area of exploration is the fabrication of mixed-matrix membranes (MMMs) . By embedding MOF crystals as a filler within a polymer matrix, researchers can create membranes that combine the high selectivity of the MOF with the mechanical robustness and processability of the polymer. Such MMMs are highly promising for energy-efficient gas separations (e.g., CO₂/CH₄) and water purification.

Another promising frontier is the creation of composites with conductive nanomaterials. Dispersing MOF particles onto sheets of graphene or within a network of carbon nanotubes could overcome the typically low electrical conductivity of MOFs. These composites could serve as high-performance electrodes for energy storage devices or as active components in electronic sensors.

Advanced Characterization Techniques for Probing Structure-Property Relationships in Complex Frameworks

A deeper understanding of how and why materials derived from 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid exhibit their unique properties is fundamental to rational design. Future research will rely heavily on the application of advanced characterization techniques to probe the intricate relationship between a material's structure and its function, often under real-world operating conditions.

In situ and operando characterization will be particularly crucial. Techniques like in situ powder X-ray diffraction (PXRD) using synchrotron radiation allow researchers to observe the dynamic structural changes of a framework during processes like gas adsorption or a chemical reaction. nih.govresearchgate.net This provides direct evidence of how the material interacts with guest molecules and how its pores might expand or contract.

Complementing these experimental methods, computational modeling , including Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations, will play a vital predictive role. researchgate.net These models can be used to screen potential structures, predict adsorption isotherms, understand host-guest interactions at the atomic level, and elucidate electronic properties before a material is ever synthesized, thereby accelerating the discovery and optimization process.

Q & A

Q. How can researchers design a robust synthetic pathway for 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid?

Methodological Answer :

- Begin by anchoring the synthesis to a theoretical framework, such as coordination chemistry or aromatic coupling reactions, to guide reagent selection and reaction conditions .

- Use pyrazine derivatives (e.g., 2,6-dimethylpyrazine ) as a starting point for functionalization. Carboxylic acid groups can be introduced via controlled oxidation or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for biphenyl derivatives).

- Optimize parameters (temperature, solvent polarity, catalysts) based on analogous syntheses of pyrazinedicarboxylic acids (e.g., 2,3-Pyrazinedicarboxylic acid ).

- Validate purity at each step using HPLC or TLC, and confirm structural integrity via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer :

- FT-IR : Identify carboxylic acid O-H stretches (2500–3000 cm⁻¹) and pyrazine ring vibrations (1500–1600 cm⁻¹) .

- NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons (δ 7.5–8.5 ppm for pyrazine and benzoic acid groups) and confirm diastereotopicity .

- XRD : Resolve crystal packing and hydrogen-bonding motifs, critical for applications in metal-organic frameworks (MOFs) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Table 1: Key Characterization Parameters

| Technique | Target Signals | Relevance |

|---|---|---|

| FT-IR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) | Functional group validation |

| ¹H NMR | δ 8.2–8.5 ppm (pyrazine protons) | Structural confirmation |

| XRD | d-spacing ~3.5 Å | Crystallinity assessment |

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer :

Q. What strategies optimize its application in metal-organic frameworks (MOFs)?

Methodological Answer :

Q. How can computational modeling predict its reactivity in catalytic or pharmaceutical contexts?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using salicylic acid derivatives as a reference .

- Validation : Correlate computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. Table 2: Common Data Contradictions & Resolutions

| Contradiction Type | Resolution Strategy |

|---|---|

| Spectral vs. crystallographic data | Multi-technique validation (NMR, XRD, DFT) |

| Simulated vs. experimental MOF stability | Solvent exchange optimization |

Methodological Training & Frameworks

Q. What advanced training is required to investigate this compound’s bioactivity?

Methodological Answer :

Q. How should researchers address ethical and reproducibility challenges in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.